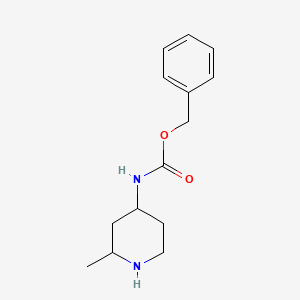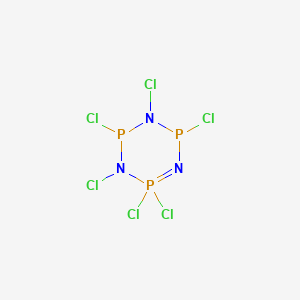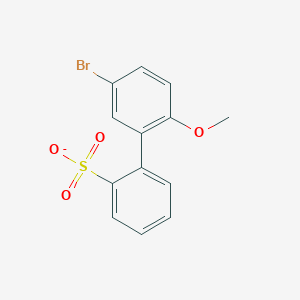![molecular formula C9H10Cl3N3O B13828534 N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is a stable isotope-labeled compound, often used in scientific research for various analytical and experimental purposes. This compound is a derivative of guanfacine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride involves the incorporation of stable isotopes into the guanfacine molecule. The process typically includes:
Starting Materials: The synthesis begins with commercially available starting materials, including 2,6-dichlorobenzylamine and isotopically labeled reagents.
Reaction Steps: The key steps involve the formation of the acetamide linkage and the introduction of the isotopic labels. This may include
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scaling Up: Adjusting reaction conditions and equipment to handle larger quantities of starting materials and reagents.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzyl positions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride has a wide range of scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantifying and identifying compounds.
Pharmacokinetics: Employed in studies to track the metabolism and distribution of guanfacine in biological systems.
Drug Development: Utilized in the development and validation of analytical methods for new drug formulations.
Biological Research: Helps in studying the interactions of guanfacine with biological targets and pathways.
作用机制
The mechanism of action of N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is similar to that of guanfacine. It primarily acts on alpha-2 adrenergic receptors in the central nervous system, leading to:
Reduction of Sympathetic Outflow: Decreases the release of norepinephrine, resulting in lower blood pressure and reduced hyperactivity.
Improved Cognitive Function: Enhances prefrontal cortex function, which is associated with attention and impulse control.
相似化合物的比较
Similar Compounds
Guanfacine: The parent compound, used for treating ADHD and hypertension.
Clonidine: Another alpha-2 adrenergic agonist with similar therapeutic effects.
Methyldopa: An antihypertensive agent that also acts on alpha-2 adrenergic receptors.
Uniqueness
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is unique due to its isotopic labeling, which allows for precise analytical studies and tracking in biological systems. This makes it particularly valuable in research settings where accurate quantification and identification are crucial.
属性
分子式 |
C9H10Cl3N3O |
|---|---|
分子量 |
286.5 g/mol |
IUPAC 名称 |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1; |
InChI 键 |
DGFYECXYGUIODH-SAKMQVQBSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl.Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)




![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)






![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
